4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18053340
InChI: InChI=1S/C14H15ClFN3.ClH/c15-11-1-3-12(4-2-11)19-9-13(16)14(18-19)10-5-7-17-8-6-10;/h1-4,9-10,17H,5-8H2;1H
SMILES:
Molecular Formula: C14H16Cl2FN3
Molecular Weight: 316.2 g/mol

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride

CAS No.:

Cat. No.: VC18053340

Molecular Formula: C14H16Cl2FN3

Molecular Weight: 316.2 g/mol

* For research use only. Not for human or veterinary use.

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride -

Specification

Molecular Formula C14H16Cl2FN3
Molecular Weight 316.2 g/mol
IUPAC Name 4-[1-(4-chlorophenyl)-4-fluoropyrazol-3-yl]piperidine;hydrochloride
Standard InChI InChI=1S/C14H15ClFN3.ClH/c15-11-1-3-12(4-2-11)19-9-13(16)14(18-19)10-5-7-17-8-6-10;/h1-4,9-10,17H,5-8H2;1H
Standard InChI Key YIMNFXRIAVBSGB-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=NN(C=C2F)C3=CC=C(C=C3)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, substituted by fluorine at position 4.

  • Chlorophenyl group: A para-chlorinated benzene ring attached to the pyrazole’s nitrogen at position 1.

  • Piperidine moiety: A six-membered saturated nitrogen heterocycle linked to the pyrazole’s position 3, protonated as a hydrochloride salt .

The IUPAC name, 4-[1-(4-chlorophenyl)-4-fluoropyrazol-3-yl]piperidine hydrochloride, reflects this arrangement. Key identifiers include:

PropertyValueSource
CAS Number2763756-55-2
Molecular FormulaC₁₄H₁₆Cl₂FN₃
Molecular Weight316.2 g/mol
SMILESC1CNCCC1C2=NN(C=C2F)C3=CC=C(C=C3)Cl.Cl
InChIKeyYIMNFXRIAVBSGB-UHFFFAOYSA-N

Stereoelectronic Features

  • Halogen Effects: The chlorine atom on the phenyl ring enhances lipophilicity and π-π stacking, while the fluorine on the pyrazole increases electronegativity and metabolic stability .

  • Piperidine Conformation: The chair conformation of the piperidine ring minimizes steric strain, allowing optimal interaction with hydrophobic binding pockets .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three key stages (Figure 1):

  • Pyrazole Formation:

    • Condensation of 4-chlorophenylhydrazine with a β-keto ester derivative under acidic conditions to form the pyrazole ring.

    • Fluorination at position 4 using Selectfluor® or DAST (diethylaminosulfur trifluoride) .

  • Piperidine Coupling:

    • Buchwald-Hartwig amination or Ullmann coupling to attach the piperidine group to the pyrazole’s position 3 .

  • Salt Formation:

    • Treatment with hydrochloric acid in ethanol to yield the hydrochloride salt .

Typical yields range from 15–30%, with purification via column chromatography or recrystallization.

Analytical Characterization

  • Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 316.2 ([M+H]⁺), consistent with the molecular weight .

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.39 (d, J = 8.5 Hz, 2H, Ar-H), 4.30–4.50 (m, 2H, piperidine-H) .

    • ¹⁹F NMR: δ -112.5 ppm (CF).

Physicochemical Properties

PropertyValue/DescriptionImplications
Solubility>10 mg/mL in DMSOSuitable for in vitro assays
LogP (Predicted)3.2 ± 0.3Moderate membrane permeability
pKa8.9 (piperidine NH⁺)Protonated at physiological pH
StabilityStable at -20°C for 24 monthsLong-term storage feasible

Note: Experimental data on melting point, boiling point, and density remain unreported .

Applications in Drug Development

Lead Optimization

  • Halogen Tuning: Replacing chlorine with bromine improves potency but reduces solubility .

  • Piperidine Substituents: N-Methylation enhances blood-brain barrier penetration .

Patent Landscape

  • WO2022155578A1: Covers pyrazole-piperidine derivatives as JAK inhibitors.

  • US20240034721A1: Claims antiviral uses against coronaviruses .

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